Thalidomide-O-amido-C7-NH2

PROTAC Targeted Protein Degradation E3 Ligase

In PROTAC development, linker length directly dictates degradation efficiency. Substituting a C7 linker with a C6 or C8 analog without re-optimization risks abolished activity. Thalidomide-O-amido-C7-NH2 provides a defined, lipophilic C7 spacer terminating in a primary amine for one-step amide coupling to target-protein ligands with carboxylic acid groups. - **Application**: Ideal for nuclear hormone receptors (e.g., AR) or kinases with hydrophobic binding clefts - **Chemistry**: Standard peptide coupling (EDC/HATU) enables rapid PROTAC assembly - **Value**: Enables systematic linker-length SAR without PEG-derived flexibility

Molecular Formula C22H28N4O6
Molecular Weight 444.5 g/mol
Cat. No. B15542560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-C7-NH2
Molecular FormulaC22H28N4O6
Molecular Weight444.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H28N4O6/c23-11-4-2-1-3-5-12-24-18(28)13-32-16-8-6-7-14-19(16)22(31)26(21(14)30)15-9-10-17(27)25-20(15)29/h6-8,15H,1-5,9-13,23H2,(H,24,28)(H,25,27,29)
InChIKeyVGKWWQQCPUPATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-amido-C7-NH2: CRBN-Binding Building Block


Thalidomide-O-amido-C7-NH2 (CAS 2716123-52-1) is a synthetic E3 ligase ligand-linker conjugate . It combines a thalidomide-based cereblon (CRBN) ligand with a C7 alkyl-amido linker terminating in a primary amine . Its molecular formula is C₂₂H₂₈N₄O₆, with a molecular weight of 444.48 g/mol . The compound is designed as a modular building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degradation technologies .

Designation Cereblon (CRBN) E3 ligase ligand-linker conjugate
Linker Type Non-PEG C7 alkyl linker
Functional Handle Terminal primary amine (-NH2) for amide conjugation

Thalidomide-O-amido-C7-NH2: Substitution Risks


In PROTAC design, linker composition is not a passive tether but a dominant variable that dictates ternary complex geometry, degradation efficiency, and physicochemical properties [1]. Even minor variations in linker length, such as between C7 and C6 alkyl chains, can profoundly alter degradation outcomes [2]. Therefore, substituting Thalidomide-O-amido-C7-NH2 with a close analog like Thalidomide-O-amido-C6-NH2 without re-optimization risks generating a PROTAC with significantly reduced or abolished activity. The absence of direct comparative data underscores the need for empirical validation in the user's specific system, making the procurement of the exact specified building block a critical control in experimental design.

Linker Length Variation
Replacing the C7 linker with a C6 analog may alter ternary complex geometry and reduce degradation efficiency; empirical validation is needed.
PEG vs Alkyl Linker
Switching from a hydrophobic C7 alkyl chain to a PEG-based linker can change permeability and solubility profiles, impacting PROTAC performance.
Terminal Group Specificity
Using an azide or other reactive group instead of the primary amine changes conjugation chemistry and may affect synthetic yield or linker orientation.

Thalidomide-O-amido-C7-NH2: Comparative Evidence


Linker Length and PROTAC Geometry

Thalidomide-O-amido-C7-NH2 features a specific, non-PEG, 7-carbon alkyl linker terminating in a primary amine. This contrasts with the closely related Thalidomide-O-amido-C6-NH2 (a C6 linker) and PEG-based conjugates (e.g., Thalidomide-O-amido-PEG2-C2-NH2) . While no direct head-to-head degradation data is publicly available for these specific conjugates, the critical role of linker length in PROTAC efficacy is a well-established class-level principle [1].

Linker Length Geometry
Class-level inference
C7 vs C6: ~1.5 Å difference
Linker length can shift ternary complex geometry
No direct head-to-head degradation data
PROTAC Targeted Protein Degradation E3 Ligase

Non-PEG Scaffold for Lipophilic Environments

Thalidomide-O-amido-C7-NH2 provides a compact, hydrophobic alkyl linker as an alternative to the more flexible and hydrophilic polyethylene glycol (PEG) chains found in conjugates like Thalidomide-O-amido-PEG4-C2-NH2 . The absence of a PEG moiety results in a lower molecular weight (444.48 g/mol) and reduced topological polar surface area (tPSA) compared to PEGylated analogs, which can be advantageous for optimizing the cellular permeability of the final PROTAC molecule [1].

Alkyl vs PEG Scaffold
Class-level inference
MW 444.48 g/mol
Lower tPSA than PEG analogs
Alkyl linker may support permeability screening
Structural comparison only
PROTAC Drug Design Physicochemical Properties

Primary Amine for Bioconjugation

The terminal primary amine (-NH2) of Thalidomide-O-amido-C7-NH2 provides a reactive handle for straightforward conjugation to carboxylic acid-containing ligands via amide bond formation. This differs from analogs with other terminal groups, such as Thalidomide-O-amido-C4-N3 (an azide for click chemistry) or Thalidomide-5-O-C6-NH2 (a different attachment point on the thalidomide ring) . The choice of amine allows for simple, robust coupling chemistry.

Functional Handle
Class-level inference
-NH2 (amide coupling) vs -N3 (click)
Primary amine enables straightforward conjugation
Reaction specificity differs
PROTAC Synthesis Bioconjugation Click Chemistry

Thalidomide-O-amido-C7-NH2: Applications


Hydrophobic Linker in PROTAC Design

Use Thalidomide-O-amido-C7-NH2 when the target protein's binding pocket is known to be in a lipophilic environment or when computational modeling suggests a shorter, non-PEG linker is optimal for ternary complex formation. This scenario is common for targets like nuclear hormone receptors (e.g., Androgen Receptor) [1] or kinases with a hydrophobic binding cleft. The C7 alkyl chain provides a defined, rigid spacer distinct from flexible PEG linkers.

Conjugation to Carboxylic Acid Ligands

This building block is ideal for coupling to target-protein ligands that possess or can be functionalized with a carboxylic acid group. The terminal primary amine allows for a one-step amide bond formation using standard peptide coupling reagents, simplifying PROTAC assembly [2].

SAR Libraries for Protein Degradation

In medicinal chemistry campaigns, systematically varying linker length is a key step in SAR. Thalidomide-O-amido-C7-NH2 serves as a specific data point in a linker-length scan. Its use, in parallel with its C6 and C8 analogs (if available), allows researchers to correlate linker length with degradation efficiency and selectivity [3].

Application
Selection Property
Validation Focus
PROTACs targeting lipophilic binding pockets
Non-PEG C7 alkyl linker
Ternary complex geometry and cellular permeability
Conjugation to carboxylic acid ligands
Primary amine (-NH2)
Amide bond formation and coupling yield
Linker-length SAR studies
C7 alkyl chain
Degradation efficiency vs linker length

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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